molecular formula C17H13ClN2O3S B3446707 4-chloro-N'-(2-naphthylsulfonyl)benzohydrazide CAS No. 5797-04-6

4-chloro-N'-(2-naphthylsulfonyl)benzohydrazide

Cat. No. B3446707
CAS RN: 5797-04-6
M. Wt: 360.8 g/mol
InChI Key: BBCOOXLYUYMTLS-UHFFFAOYSA-N
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Description

4-chloro-N'-(2-naphthylsulfonyl)benzohydrazide, also known as CNB-001, is a small molecule drug that has shown promising results in various preclinical studies. CNB-001 is a hydrazide derivative that has been synthesized and evaluated for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-chloro-N'-(2-naphthylsulfonyl)benzohydrazide involves its ability to activate the Nrf2-ARE pathway, which is a key regulator of cellular defense against oxidative stress. 4-chloro-N'-(2-naphthylsulfonyl)benzohydrazide induces the expression of various antioxidant and cytoprotective genes, which helps to reduce oxidative stress and inflammation in the brain. Additionally, 4-chloro-N'-(2-naphthylsulfonyl)benzohydrazide has been shown to modulate various signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which further contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4-chloro-N'-(2-naphthylsulfonyl)benzohydrazide has been shown to have various biochemical and physiological effects in preclinical models. It has been shown to reduce oxidative stress and inflammation in the brain, which helps to protect against neuronal damage. Additionally, 4-chloro-N'-(2-naphthylsulfonyl)benzohydrazide has been shown to improve cognitive function and reduce neuronal cell death in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-chloro-N'-(2-naphthylsulfonyl)benzohydrazide is its ability to cross the blood-brain barrier, which makes it an attractive candidate for the treatment of neurological disorders. Additionally, 4-chloro-N'-(2-naphthylsulfonyl)benzohydrazide has been shown to have low toxicity and good pharmacokinetic properties, which further support its potential therapeutic applications. However, one of the limitations of 4-chloro-N'-(2-naphthylsulfonyl)benzohydrazide is the lack of clinical data, which makes it difficult to assess its safety and efficacy in humans.

Future Directions

There are several future directions for the research and development of 4-chloro-N'-(2-naphthylsulfonyl)benzohydrazide. One of the main areas of focus is the clinical development of 4-chloro-N'-(2-naphthylsulfonyl)benzohydrazide for the treatment of neurodegenerative diseases. Additionally, there is a need for further research to understand the mechanisms of action of 4-chloro-N'-(2-naphthylsulfonyl)benzohydrazide and to identify potential drug targets. Finally, there is a need for the development of novel formulations and delivery methods to improve the bioavailability and efficacy of 4-chloro-N'-(2-naphthylsulfonyl)benzohydrazide.
Conclusion:
In conclusion, 4-chloro-N'-(2-naphthylsulfonyl)benzohydrazide is a promising small molecule drug that has shown neuroprotective effects in various preclinical models. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-chloro-N'-(2-naphthylsulfonyl)benzohydrazide have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of 4-chloro-N'-(2-naphthylsulfonyl)benzohydrazide and to develop novel formulations and delivery methods to improve its efficacy.

Scientific Research Applications

4-chloro-N'-(2-naphthylsulfonyl)benzohydrazide has been extensively studied for its potential therapeutic applications in various preclinical models. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 4-chloro-N'-(2-naphthylsulfonyl)benzohydrazide has also been shown to have anti-inflammatory and antioxidant properties, which further contribute to its neuroprotective effects.

properties

IUPAC Name

4-chloro-N'-naphthalen-2-ylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3S/c18-15-8-5-13(6-9-15)17(21)19-20-24(22,23)16-10-7-12-3-1-2-4-14(12)11-16/h1-11,20H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCOOXLYUYMTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360110
Record name 4-chloro-N'-naphthalen-2-ylsulfonylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N'-naphthalen-2-ylsulfonylbenzohydrazide

CAS RN

5797-04-6
Record name 4-chloro-N'-naphthalen-2-ylsulfonylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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